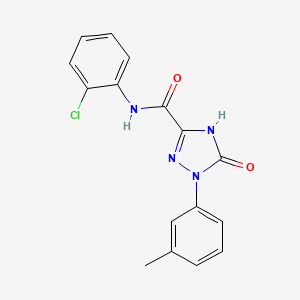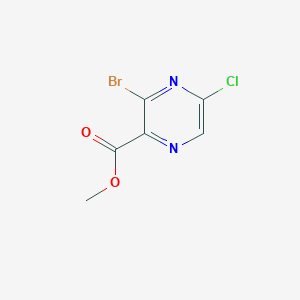![molecular formula C40H39ClN2O6S2 B15362723 4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B15362723.png)
4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate is a complex organic compound characterized by its intricate molecular structure. It belongs to a class of compounds known for their chromophoric properties, making it a valuable substance in various scientific and industrial applications. Its unique structure enables interactions with light, often leading to applications in dye and fluorescence research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate involves multiple steps starting from commercially available precursors. The process typically begins with the formation of the benzo[cd]indolium core, followed by the introduction of the sulfobutyl group via sulfonation reactions. Chlorination of the cyclohexenyl ring is a critical step, often facilitated by chlorinating agents under controlled conditions. The final step involves coupling reactions that align the various segments of the molecule, ensuring the correct geometrical configuration.
Industrial Production Methods
Industrial production of this compound may employ batch or continuous synthesis techniques, depending on the scale and demand. The process often necessitates the use of specialized equipment to handle the reactive intermediates and ensure high purity of the final product. Purification steps typically include crystallization, chromatography, and filtration to remove by-products and unreacted starting materials.
化学反応の分析
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation, particularly at the ethylenic double bonds, leading to the formation of epoxides or other oxidized derivatives.
Reduction: : Reduction reactions may target the double bonds or the indolium ring, resulting in various reduced forms of the compound.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate, and osmium tetroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituting Agents: : Halides, nitrating agents, and sulfonating agents.
Major Products Formed
科学的研究の応用
4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate finds applications in several scientific fields:
Chemistry: : As a chromophore in dye synthesis and photophysical studies.
Biology: : Fluorescent tagging for imaging cellular structures and tracking molecular interactions.
Medicine: : Potential use in diagnostic imaging and as a probe in various bioassays.
Industry: : Component in the manufacture of high-performance dyes and pigments for textiles and printing.
作用機序
This compound exerts its effects primarily through its chromophoric properties, which enable it to absorb and emit light at specific wavelengths. The molecular targets often include cellular components that interact with light, such as DNA or proteins in fluorescence microscopy. The pathways involved include photoexcitation followed by energy transfer processes that result in the emission of light, providing valuable information about the target molecules.
類似化合物との比較
When compared to similar compounds like other benzo[cd]indolium derivatives, this compound stands out due to its unique sulfobutyl group, which enhances its solubility and binding affinity in various environments. Similar compounds include:
1-(4-sulfobutyl)benzo[cd]indolium derivatives: : Known for their fluorescence properties but may lack the specific substitution pattern seen in the target compound.
Cyclohexenyl-substituted indolium compounds: : Similar structural features but with different functional groups, influencing their reactivity and application spectrum.
特性
分子式 |
C40H39ClN2O6S2 |
|---|---|
分子量 |
743.3 g/mol |
IUPAC名 |
4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C40H39ClN2O6S2/c41-40-30(20-22-34-32-16-6-10-28-12-8-18-36(38(28)32)42(34)24-1-3-26-50(44,45)46)14-5-15-31(40)21-23-35-33-17-7-11-29-13-9-19-37(39(29)33)43(35)25-2-4-27-51(47,48)49/h6-13,16-23H,1-5,14-15,24-27H2,(H-,44,45,46,47,48,49) |
InChIキー |
NDZQFRYUXBSGNX-UHFFFAOYSA-N |
異性体SMILES |
C1CC(=C(/C(=C/C=C\2/C3=CC=CC4=C3C(=CC=C4)N2CCCCS(=O)(=O)[O-])/C1)Cl)/C=C/C5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCCS(=O)(=O)O |
正規SMILES |
C1CC(=C(C(=CC=C2C3=CC=CC4=C3C(=CC=C4)N2CCCCS(=O)(=O)[O-])C1)Cl)C=CC5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCCS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,6-Dimethoxy-2-azaspiro[3.3]heptane;oxalic acid](/img/structure/B15362640.png)
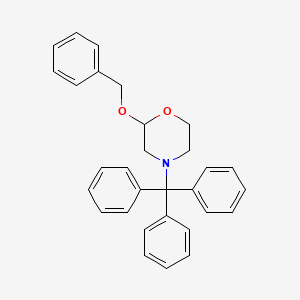
![2'-Chloro-4-hydroxy-6,5'-dimethyl-[1,4]bipyridinyl-2-one](/img/structure/B15362643.png)

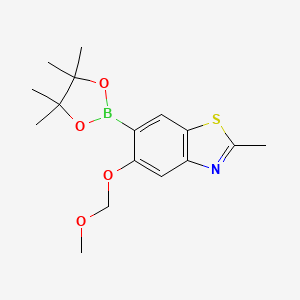
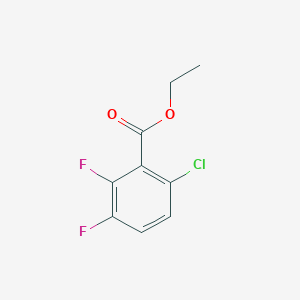
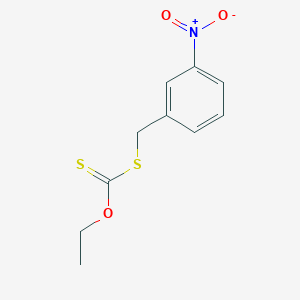
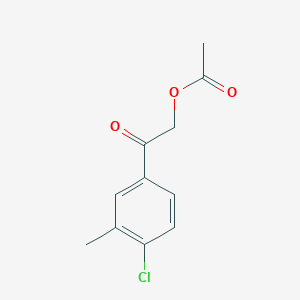
![Benzyl 7-((tert-butoxycarbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B15362703.png)
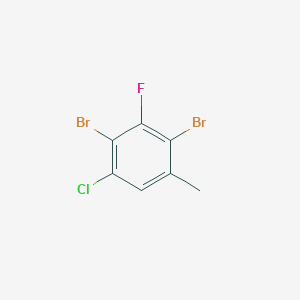
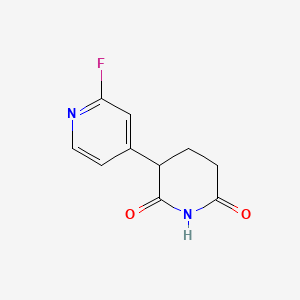
![3-Bromo-5,6-dichloropyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B15362720.png)
